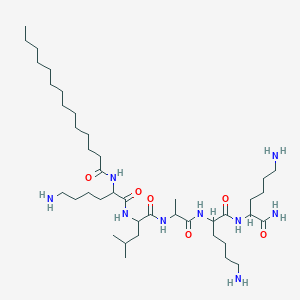
(Dimethylethylsilyl)methanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the carbamate family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylethylsilyl)methanol carbamate typically involves the reaction of (dimethylethylsilyl)methanol with carbamoylating agents. One common method is the reaction with dimethyl carbonate in the presence of a suitable catalyst . This reaction is environmentally friendly as it avoids the use of toxic phosgene, which is traditionally used in carbamate synthesis.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of (dimethylethylsilyl)methanol with dimethyl carbonate, leading to high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: (Dimethylethylsilyl)methanol carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a corresponding silyl ether.
Reduction: The major product is typically a silyl alcohol.
Substitution: The major products are substituted carbamates.
Applications De Recherche Scientifique
(Dimethylethylsilyl)methanol carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (Dimethylethylsilyl)methanol carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate esters with the active site of the enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Known for its use in the fermentation industry but has carcinogenic properties.
Dimethyl carbonate: Used as a green solvent and reagent in organic synthesis.
Uniqueness: (Dimethylethylsilyl)methanol carbamate is unique due to its silyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful in applications where traditional carbamates may not be suitable .
Propriétés
Numéro CAS |
3124-43-4 |
|---|---|
Formule moléculaire |
C6H15NO2Si |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
[ethyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |
Clé InChI |
AHSPQXBHAVUBTB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


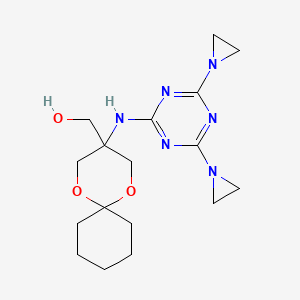
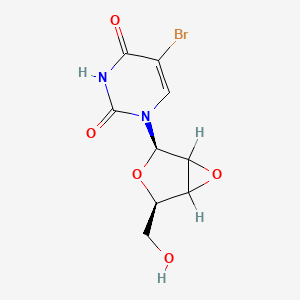

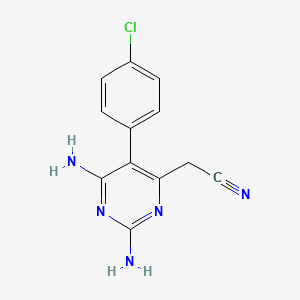


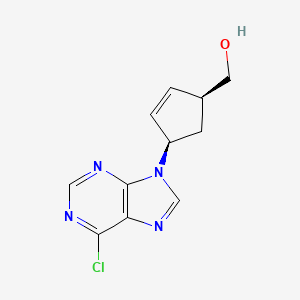
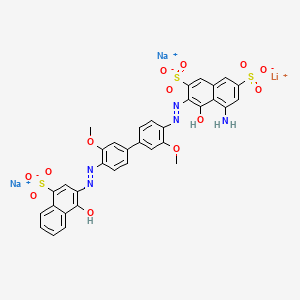
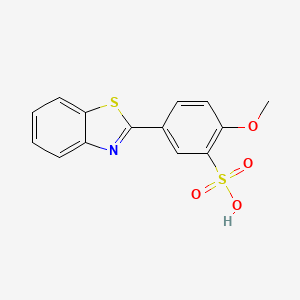
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
